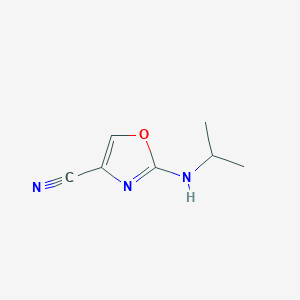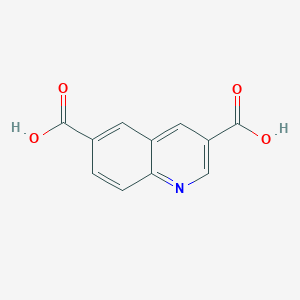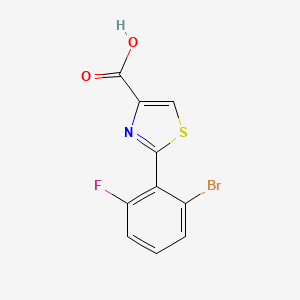
(5-Fluoro-3-nitropyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-3-nitropyridin-2-yl)methanol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the fifth position, a nitro group at the third position, and a hydroxymethyl group at the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-3-nitropyridin-2-yl)methanol typically involves the nitration of 5-fluoro-2-hydroxypyridine followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: 5-Fluoro-2-hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Hydroxymethylation: The amino group is converted to a hydroxymethyl group through a series of reactions involving formaldehyde and hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or acyl chlorides to form esters.
Acylation: The hydroxyl group can undergo acylation reactions with acyl chlorides or acid anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Esterification: Carboxylic acids or acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Esterification: Ester derivatives.
科学研究应用
(5-Fluoro-3-nitropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of (5-Fluoro-3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The hydroxymethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
5-Fluoropyridin-2-amine: Similar in structure but with an amino group instead of a nitro group.
5-Fluoro-2-hydroxypyridine: Lacks the nitro group and hydroxymethyl group.
3-Nitropyridin-2-ol: Similar nitro and hydroxyl groups but lacks the fluorine atom.
Uniqueness: (5-Fluoro-3-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the nitro and hydroxymethyl groups provide versatile sites for chemical modifications.
属性
分子式 |
C6H5FN2O3 |
|---|---|
分子量 |
172.11 g/mol |
IUPAC 名称 |
(5-fluoro-3-nitropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5FN2O3/c7-4-1-6(9(11)12)5(3-10)8-2-4/h1-2,10H,3H2 |
InChI 键 |
IJSPIIDATUKHAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)



![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)

![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)


![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)

![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)


